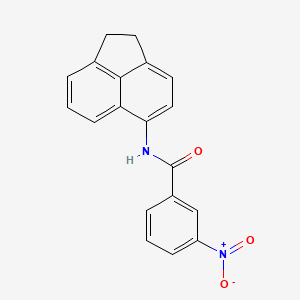![molecular formula C18H22O4 B5172560 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5172560.png)
1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene, also known as DMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene is not fully understood. However, it has been suggested that 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene may exert its biological activity by inhibiting various enzymes and proteins involved in cell growth and proliferation. It has also been proposed that 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene may induce cell death by activating apoptotic pathways.
Biochemical and Physiological Effects
1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the activity of various enzymes such as topoisomerase II and protein kinase C.
In vivo studies have shown that 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene can inhibit tumor growth in animal models. It has also been found to exhibit anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene in lab experiments is its potent biological activity. This makes it a valuable tool for studying various biological processes such as cell growth and proliferation. However, one of the limitations of using 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene. One area of interest is the development of new anticancer agents based on the structure of 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene. Another area of interest is the investigation of 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene's potential applications in material science and organic electronics. Additionally, further studies are needed to fully understand the mechanism of action of 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene and its potential side effects.
Métodos De Síntesis
The synthesis of 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene involves the reaction of 1,3-dimethoxybenzene with 3-(4-methylphenoxy)propyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene.
Aplicaciones Científicas De Investigación
1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene has been extensively studied for its potential applications in various fields such as drug discovery, material science, and catalysis. In drug discovery, 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene has been found to exhibit potent anticancer activity against various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
In material science, 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene has been used as a building block for the synthesis of various organic materials such as polymers and liquid crystals. It has also been investigated for its potential applications in organic electronics and optoelectronics.
Propiedades
IUPAC Name |
1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-14-8-10-15(11-9-14)21-12-5-13-22-18-16(19-2)6-4-7-17(18)20-3/h4,6-11H,5,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHYEXJPFWULNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCOC2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{3-[(4-fluorobenzyl)amino]butyl}phenol](/img/structure/B5172481.png)
![N-[4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B5172485.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-bromobenzamide](/img/structure/B5172491.png)

![4-methyl-3-[({[(4-methylphenoxy)acetyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5172498.png)
![methyl 3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5172507.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(3-methyl-1H-pyrazol-5-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5172509.png)
![2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5172514.png)
![(2-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5172516.png)
![methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5172530.png)

![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B5172542.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5172556.png)
![2-chloro-N-({[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5172558.png)